molecular formula C25H28N2O3S B2502483 2-(3,4-dimethoxyphenyl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]acetamide CAS No. 955231-82-0

2-(3,4-dimethoxyphenyl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]acetamide

Cat. No.: B2502483
CAS No.: 955231-82-0
M. Wt: 436.57
InChI Key: UWYCALCAVYOHQL-UHFFFAOYSA-N
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Description

2-(3,4-dimethoxyphenyl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]acetamide is a synthetic chemical compound of interest in medicinal chemistry and pharmacological research. Its molecular structure incorporates several privileged pharmacophores known for their biological activity, including a 3,4-dimethoxyphenylacetamide group, a 1,2,3,4-tetrahydroisoquinoline scaffold, and a thiophene heterocycle. The 1,2,3,4-tetrahydroisoquinoline core is a common structural motif in a wide range of bioactive molecules and natural products . Furthermore, the 3,4-dimethoxyphenethylamine moiety, which forms part of the compound's backbone, is a well-studied structure in neurochemistry . Research on structurally related compounds suggests that molecules featuring the dimethoxyphenyl group and a nitrogen-containing heterocycle can exhibit significant biological properties. For instance, some analogues have been investigated as inhibitors of acetylcholinesterase (AChE), a key target in neurodegenerative disease research . The inclusion of the thiophene ring, a common bioisostere, may influence the compound's electronic properties, binding affinity, and metabolic stability, making it a valuable subject for structure-activity relationship (SAR) studies. This compound is provided for the purpose of advancing scientific investigation in these and other areas. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]-2-(3,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O3S/c1-29-23-8-7-18(13-24(23)30-2)14-25(28)26-15-22(21-10-12-31-17-21)27-11-9-19-5-3-4-6-20(19)16-27/h3-8,10,12-13,17,22H,9,11,14-16H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWYCALCAVYOHQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NCC(C2=CSC=C2)N3CCC4=CC=CC=C4C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3,4-dimethoxyphenyl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]acetamide is a complex organic molecule with potential biological activity. Understanding its biological implications is crucial for its application in medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

  • Chemical Name: this compound
  • CAS Number: 1008412-89-2
  • Molecular Formula: C24H26N2O5S2
  • Molecular Weight: 486.6 g/mol
  • Density: 1.317 g/cm³ (predicted)
  • pKa: 14.40 (predicted)

Biological Activity Overview

The biological activity of the compound primarily revolves around its interactions with various biological targets. Preliminary studies suggest potential applications in treating neurological disorders and as an anti-inflammatory agent.

Research indicates that the compound may exert its effects through modulation of neurotransmitter systems and anti-inflammatory pathways. Its structure suggests a potential affinity for dopamine and serotonin receptors due to the presence of the tetrahydroisoquinoline moiety.

In Vitro Studies

In vitro studies have demonstrated that the compound exhibits:

  • Neuroprotective Effects: It has shown promise in protecting neuronal cells from oxidative stress.
  • Anti-inflammatory Activity: The compound inhibits pro-inflammatory cytokines, suggesting a role in managing inflammatory conditions.

In Vivo Studies

Animal model studies have provided insights into the efficacy of this compound:

  • Pain Models: The compound demonstrated significant analgesic effects in rodent models of pain.
  • Behavioral Studies: In models of depression and anxiety, it exhibited behavior-modifying properties consistent with antidepressant activity.

Case Study 1: Neuroprotection

A study conducted on primary neuronal cultures exposed to oxidative stress revealed that treatment with the compound significantly reduced cell death compared to control groups. The mechanism was attributed to enhanced antioxidant defenses within the cells.

Case Study 2: Inflammation Reduction

In a murine model of acute inflammation, administration of the compound resulted in a marked decrease in inflammatory markers such as TNF-alpha and IL-6. This suggests its potential utility in treating conditions characterized by chronic inflammation.

Summary of Biological Activities

Activity TypeObserved EffectReference
NeuroprotectionReduced oxidative stress-induced death
Anti-inflammatoryDecreased TNF-alpha and IL-6 levels
AnalgesicSignificant pain relief
Behavioral ModulationAntidepressant-like effects

Pharmacological Profile

ParameterValue
Molecular Weight486.6 g/mol
Density1.317 g/cm³ (predicted)
pKa14.40 (predicted)
SolubilitySoluble in DMSO

Scientific Research Applications

The biological activity of this compound has been investigated in several studies, revealing a range of pharmacological properties:

  • Anticancer Activity : Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with similar structures can induce apoptosis in human cancer cells while sparing normal cells .
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) reported for related compounds is around 256 µg/mL.
  • Anti-inflammatory Effects : The compound has also been noted for its anti-inflammatory properties, which are critical in treating conditions characterized by chronic inflammation .

Applications in Research

The unique structural features and biological activities of 2-(3,4-dimethoxyphenyl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]acetamide make it a valuable candidate for various research applications:

Pharmaceutical Development

The compound's potential as an anticancer and antimicrobial agent positions it as a candidate for drug development. Ongoing research aims to optimize its efficacy and safety profiles for clinical applications.

Mechanistic Studies

Researchers are investigating the mechanisms by which this compound exerts its biological effects. Understanding these mechanisms can provide insights into new therapeutic targets and strategies for drug design.

Chemical Biology

The compound serves as a tool in chemical biology to explore interactions with specific biological pathways. Its ability to modulate enzyme activity makes it relevant for studies on metabolic processes and disease progression.

Case Studies

Several case studies highlight the effectiveness of this compound in preclinical models:

  • Case Study 1 : A study demonstrated that a derivative of this compound significantly inhibited tumor growth in xenograft models of breast cancer . The mechanism involved the induction of apoptosis through mitochondrial pathways.
  • Case Study 2 : Another investigation revealed that the compound exhibited potent antibacterial activity against drug-resistant strains of bacteria, suggesting its potential use in treating infections that are difficult to manage with existing antibiotics.

Chemical Reactions Analysis

Hydrolysis of the Acetamide Group

The acetamide functionality undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives. This reaction is critical for understanding metabolic pathways or degradation products.

Reaction Conditions

EnvironmentProductsRate Constant (k, s⁻¹)Source
1M HCl (reflux)2-(3,4-dimethoxyphenyl)acetic acid + amine byproducts3.2 × 10⁻⁴
1M NaOH (reflux)Sodium 2-(3,4-dimethoxyphenyl)acetate + free amine5.8 × 10⁻⁴

The reaction proceeds via nucleophilic attack on the carbonyl carbon, with base-catalyzed hydrolysis being faster due to improved leaving-group elimination.

Nucleophilic Substitution at the Thiophene Ring

The thiophene-3-yl group participates in electrophilic aromatic substitution (EAS) reactions. Halogenation and nitration are observed under controlled conditions:

Electrophilic Substitution Reactions

ReagentPositionProduct StructureYield (%)Source
HNO₃/H₂SO₄5-Nitro-thiophene derivative67
Cl₂/FeCl₃4-Chloro-thiophene derivative72

The electron-rich thiophene ring directs substitutions to the 4- and 5-positions, with steric effects from the tetrahydroisoquinoline group influencing regioselectivity.

Oxidation of the Tetrahydroisoquinoline Moiety

The tetrahydroisoquinoline nitrogen undergoes oxidation to form dihydroisoquinolinium intermediates, which are prone to further transformations:

Oxidation Pathways

Oxidizing AgentProductApplicationSource
KMnO₄ (acidic)Dihydroisoquinolinium N-oxidePrecursor to neuroactive analogs
H₂O₂/Fe²⁺Ring-opened quinoline derivativeMetabolic detoxification studies

These reactions highlight the compound's potential as a scaffold for bioactive molecule synthesis .

Reductive Amination at the Ethyl Linker

The ethyl spacer between the acetamide and tetrahydroisoquinoline groups facilitates reductive amination under hydrogenation conditions:

Reductive Modification

ConditionsProductSelectivitySource
H₂ (1 atm)/Pd-C, EtOHTertiary amine derivative>95%
NaBH₃CN, AcOHSecondary amine stabilizer88%

This pathway is utilized to modify the compound’s pharmacokinetic properties.

Photochemical Reactions

UV irradiation induces homolytic cleavage of the C–S bond in the thiophene ring, generating reactive thiyl radicals:

Photodegradation Products

Wavelength (nm)Major ProductHalf-Life (min)Source
254Thiophene ring-opened disulfide12
365Acetamide dimer28

These findings inform stability assessments for storage and formulation.

Coordination with Metal Ions

The compound acts as a ligand for transition metals via its sulfur and nitrogen atoms:

Metal Complexation

Metal SaltCoordination SiteComplex Stability (log β)Source
Cu(II) chlorideThiophene S, Amide O8.2
Fe(III) nitrateTetrahydroisoquinoline N6.7

Such complexes are explored for catalytic and therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

Table 1: Key Structural Differences and Molecular Properties
Compound Name Substituents at Key Positions Molecular Formula Molecular Weight Key References
Target Compound - Tetrahydroisoquinoline (6,7-positions unmodified)
- 3,4-Dimethoxyphenyl
- Thiophen-3-yl ethylacetamide
C₂₅H₂₉N₂O₃S 437.6 (estimated)
2-(3,4-Dimethoxyphenyl)-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide - Thiophene-2-carbonyl at tetrahydroisoquinoline 7-position C₂₄H₂₄N₂O₄S 436.5
N-Benzyl-2-{1-[(3,4-dimethoxyphenyl)methyl]-6-methoxy-7-(2,2,2-trifluoroethoxy)-tetrahydroisoquinolin-2-yl}acetamide (72) - Trifluoroethoxy at 7-position
- Pyridin-3-ylmethyl group
C₃₁H₃₄F₃N₃O₅ 560.2
N-{2-[(Benzylcarbamoyl)methyl]-1-[(3,4-dimethoxyphenyl)methyl]-tetrahydroisoquinolin-6-yl}benzamide (28c) - Benzamide at 6-position
- Benzylcarbamoyl side chain
C₃₆H₃₆N₃O₅ 602.7
N-Benzyl-2-{6,7-dimethoxy-1-(naphthalen-2-ylmethyl)-tetrahydroisoquinolin-2-yl}acetamide (54) - Naphthalen-2-ylmethyl at 1-position C₃₂H₃₃N₂O₃ 505.6

Key Observations :

  • Thiophene vs.
  • Electron-Withdrawing Groups : Compound 72’s trifluoroethoxy group enhances metabolic stability but may reduce solubility compared to the target’s thiophene .
  • Positional Modifications: Modifications at the 6- and 7-positions of tetrahydroisoquinoline (e.g., methoxy, trifluoroethoxy) are critical for receptor selectivity, as seen in orexin-1 antagonists .

Key Observations :

  • High yields (e.g., 89% for compound 19) are achievable with esterification, while alkylation (e.g., compound 72) or multi-step functionalization (e.g., compound 28b) often result in lower yields .

Pharmacological and Physicochemical Properties

Table 3: Bioactivity and Docking Data
Compound Target Receptor Docking Score (kcal/mol) LogP (estimated) Reference
Target Compound ACE2 (hypothesized) N/A ~3.2
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide ACE2 -5.51 3.8
Compound 72 () Orexin-1 Receptor Not reported 4.1
Compound 54 () Orexin-1 Receptor Not reported 5.2

Key Observations :

  • The ACE2-targeting analog in has a docking score of -5.51 kcal/mol, suggesting strong binding; the target compound’s thiophene may similarly enhance interactions with hydrophobic pockets .

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